4,5-Diethyl-phthalic acid anhydride
Overview
Description
4,5-Diethyl-phthalic acid anhydride is a molecule that contains a total of 28 bonds. There are 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 aromatic esters, and 1 anhydride .
Synthesis Analysis
The synthesis of 4,5-Diethyl-phthalic acid anhydride involves a reaction with 2-amino-5-methyl-benzoic acid or 3-amino-2-naphthoic acid in glacial acetic acid under reflux condition . The resulting products were confirmed by NMR, IR, and MS spectral data .Molecular Structure Analysis
The molecular structure of 4,5-Diethyl-phthalic acid anhydride includes a total of 28 bonds. There are 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 aromatic esters, and 1 anhydride .Chemical Reactions Analysis
Acid anhydrides, such as 4,5-Diethyl-phthalic acid anhydride, are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides . They react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Physical And Chemical Properties Analysis
4,5-Diethyl-phthalic acid anhydride has a boiling point of 359-361°C and a flash point of 150°C. This compound is stable under normal conditions and is compatible with most organic solvents.Scientific Research Applications
Overview of Phthalic Acid Esters (PAEs)
Phthalic Acid Esters (PAEs) are a class of chemicals widely used as plasticizers and additives to improve the flexibility and extensibility of various products. While specific studies on 4,5-Diethyl-phthalic acid anhydride were not found, research on PAEs, in general, provides insight into the broader applications and concerns associated with these compounds. PAEs have been identified in plant, algae, bacteria, and fungi, suggesting they might be biosynthesized naturally. These compounds possess allelopathic, antimicrobial, and insecticidal activities, enhancing the competitiveness of plants and microorganisms against biotic and abiotic stress (Huang et al., 2021).
Biodegradation of Phthalates
The biodegradation of phthalates and their esters by bacteria indicates that complete oxidation of the aromatic ring occurs in most situations, with pseudomonads and micrococci playing a major role in the biodegradative processes. This suggests the potential for utilizing microbial pathways for the environmental management of PAE pollution (Keyser et al., 1976).
Toxicological Profile of Diethyl Phthalate
Diethyl phthalate (DEP) is used as a solvent and vehicle for fragrance and cosmetic ingredients. Despite widespread industrial use, available data do not identify any toxicological endpoints of concern for its use in fragrances and cosmetic products, suggesting a low toxic liability for DEP (Api, 2001).
Phthalate Contamination in Aquatic Environments
Phthalates are environmental endocrine-disrupting compounds detected worldwide in aquatic environments, primarily due to their use in plastic manufacturing and personal care products. Phthalate-laden wastewater is a significant source of environmental contamination, and understanding the factors influencing their removal in conventional and advanced wastewater treatment is crucial for minimizing their release into the environment (Gani & Kazmi, 2016).
Detection Techniques for Phthalates in Food Products
Efficient extraction and purification techniques for detecting phthalates in food products, especially those aimed at infant nutrition, are critical. Gas and liquid chromatography, coupled with mass spectrometry, are widely applied for analyzing phthalates in children's nutrition, highlighting the need for sensitive, selective, and precise methods to assess phthalate contamination and its potential health impacts (Ulanova et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 4,5-Diethyl-phthalic acid anhydride are various biological molecules that can act as nucleophiles. These include water, alcohols, and amines . The compound interacts with these targets through a process known as nucleophilic acyl substitution .
Biochemical Pathways
The biochemical pathways affected by 4,5-Diethyl-phthalic acid anhydride are those involving the synthesis and degradation of carboxylic acids and their derivatives. The compound can react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides . These reactions can have downstream effects on various biochemical processes, including energy production, lipid metabolism, and protein synthesis.
Pharmacokinetics
It is known that phthalates, in general, can be metabolized by microorganisms and are slowly degraded by non-biological processes such as hydrolysis .
Result of Action
The result of the action of 4,5-Diethyl-phthalic acid anhydride is the formation of new compounds, such as carboxylic acids, esters, and amides, depending on the nucleophile it reacts with . These new compounds can have various effects at the molecular and cellular levels, potentially influencing a wide range of biological processes.
Action Environment
The action, efficacy, and stability of 4,5-Diethyl-phthalic acid anhydride can be influenced by various environmental factors. For instance, the presence of different nucleophiles can determine which reactions the compound undergoes . Additionally, factors such as pH, temperature, and the presence of other chemicals can affect the rate and extent of these reactions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5,6-diethyl-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-7-5-9-10(6-8(7)4-2)12(14)15-11(9)13/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAQTWFVCRFMNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1CC)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Diethyl-phthalic acid anhydride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.